1-((1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine is a chemical compound identified by its CAS number 1006456-13-8. It has a molecular formula of C₉H₁₄F₂N₄O₂S and a molecular weight of 280.30 g/mol. This compound features a piperazine ring substituted with a difluoromethyl and pyrazole moiety, which are known for their biological activity.
Source: The compound is synthesized from various precursors, including difluoromethylpyrazole derivatives, and is primarily used in pharmaceutical research.
Classification: It belongs to the class of sulfonyl-containing compounds, which are often explored for their potential pharmacological applications, particularly in the development of new therapeutic agents.
The synthesis of 1-((1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine typically involves several steps:
For example, a method may involve reacting 4-(difluoromethyl)-1-methyl-1H-pyrazole with piperazine in the presence of a sulfonylating agent to yield the target compound through nucleophilic attack on the sulfonyl group .
The molecular structure of 1-((1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine can be represented using its SMILES notation: Cc1nn(C(F)F)cc1S(=O)(=O)N1CCNCC1.
The compound can participate in various chemical reactions typical for sulfonamides and pyrazole derivatives:
These reactions are essential for modifying the compound to enhance its biological activity or optimize its pharmacokinetic properties .
The mechanism of action for 1-((1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine is not fully elucidated but is believed to involve:
Data from similar compounds suggest that these interactions can lead to significant biological effects, including anti-inflammatory or antimicrobial activities .
Due to the presence of fluorine atoms, this compound may exhibit unique reactivity patterns compared to its non-fluorinated analogs .
The primary applications of 1-((1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine lie in:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: